molecular formula C14H17N5 B14150536 N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine CAS No. 433694-35-0

N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B14150536
CAS No.: 433694-35-0
M. Wt: 255.32 g/mol
InChI Key: NPOOPJOEQAWGNZ-UHFFFAOYSA-N
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Description

N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the reaction of 2,3-dichloroquinoxaline with thiosemicarbazide in the presence of a suitable solvent such as n-butanol. The reaction mixture is heated under reflux for several hours to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to upregulate pro-apoptotic proteins such as BAX and caspase-3 and -9, while downregulating pro-oncogenic proteins like Bcl-2 . This leads to the induction of apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Comparison with Similar Compounds

N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of pharmacological activities it exhibits.

Properties

CAS No.

433694-35-0

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

IUPAC Name

N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C14H17N5/c1-4-9(2)15-13-14-18-17-10(3)19(14)12-8-6-5-7-11(12)16-13/h5-9H,4H2,1-3H3,(H,15,16)

InChI Key

NPOOPJOEQAWGNZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC2=CC=CC=C2N3C1=NN=C3C

solubility

21.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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